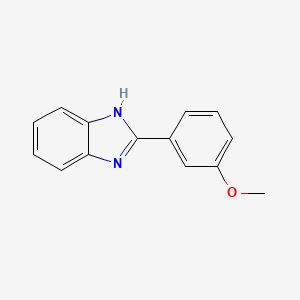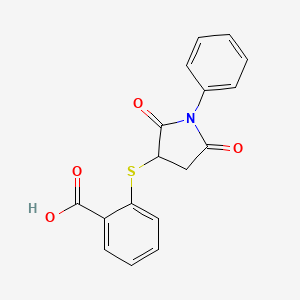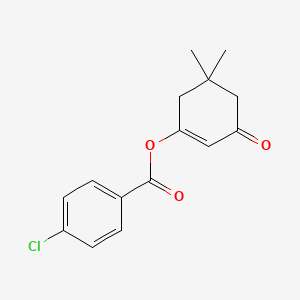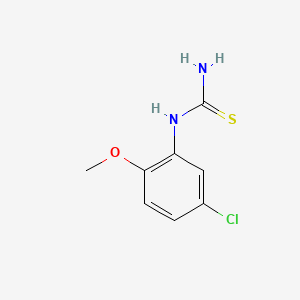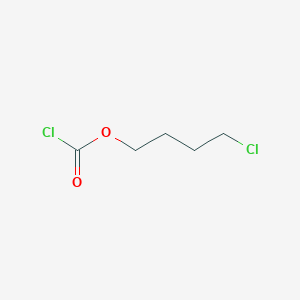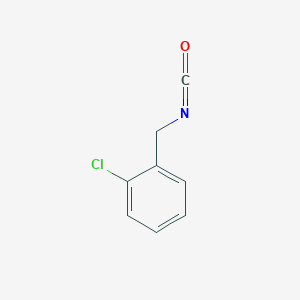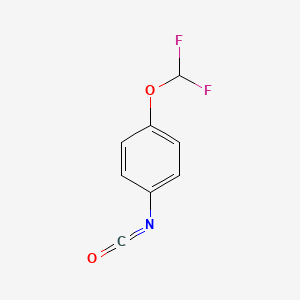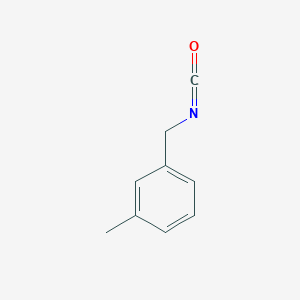
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL, also known as 6-DMM-PYR, is an organosulfur compound that has been studied for its potential use in a variety of scientific research applications. It is a small molecule that is composed of two nitrogen atoms, two sulfur atoms, and six carbon atoms. 6-DMM-PYR has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Metal Ions
Research has shown the utility of pyrimidine derivatives as fluorescent sensors for selective recognition of metal ions. For instance, a study demonstrated the use of a related compound for the selective detection of aluminum ions, showcasing its application in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018). This highlights the potential of such compounds in environmental monitoring and biotechnological applications.
Inhibition of DNA Repair Pathways
Another critical application area is in cancer therapy, where mercaptopyrimidine derivatives are investigated as inhibitors of nonhomologous end joining (NHEJ), a DNA repair pathway. By inhibiting DNA Ligase IV, these compounds show promise in targeting cancer cells and enhancing the efficacy of cancer treatments. For example, a study described the synthesis of potent derivatives that exhibit significant improvement in inhibiting end joining and cytotoxicity, potentially offering new avenues for cancer therapeutics (Ray et al., 2022).
Molecular Interactions and Complex Formation
Research into the reactions and complex formation of mercaptopyrimidine with metal compounds sheds light on their chemical behavior and potential applications in materials science. A particular study focused on the reactions with dimetallic compounds, revealing insights into molecular structure and the formation of bidentate ligands (Hong et al., 2002). These findings are crucial for designing new materials and catalysts.
Corrosion Inhibition
Mercaptopyrimidines also serve as effective corrosion inhibitors, a vital application in industrial processes and materials preservation. A study demonstrated their high activity in preventing carbon dioxide corrosion of iron, showcasing their utility in extending the lifespan of metal structures and components (Reznik et al., 2008).
Eigenschaften
IUPAC Name |
6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSDTFFQWATLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=O)NC(=S)N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371192 |
Source


|
| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL | |
CAS RN |
90370-38-0 |
Source


|
| Record name | 90370-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

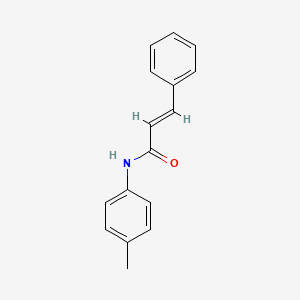
![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

